molecular formula C7H7ClFN B1487660 (2-Chloro-3-fluorophenyl)methanamine CAS No. 72235-54-2

(2-Chloro-3-fluorophenyl)methanamine

Cat. No.: B1487660
CAS No.: 72235-54-2
M. Wt: 159.59 g/mol
InChI Key: DTNYGEBHHWVMBK-UHFFFAOYSA-N
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Description

“(2-Chloro-3-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 72235-54-2 . It has a molecular weight of 159.59 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2 . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Novel Aryloxyethyl Derivatives

A study by Sniecikowska et al. (2019) developed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors. These derivatives showed promising properties as antidepressant drug candidates due to their robust stimulation of ERK1/2 phosphorylation and potent antidepressant-like activity in vivo. The study highlights the potential of (2-Chloro-3-fluorophenyl)methanamine derivatives in treating depression (Sniecikowska et al., 2019).

Inactivation of MAO-B

Danzin et al. (1989) found that certain derivatives of benzyl-dimethyl-silyl-methanamine, including this compound, are potent inhibitors of rat brain monoamine oxidase B (MAO-B). This suggests potential applications in developing anti-Parkinsonian agents (Danzin et al., 1989).

Multitarget Directed Ligands for Alzheimer's Treatment

Kumar et al. (2013) synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives with this compound, demonstrating selective inhibitory activities against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). These properties are significant for the treatment of Alzheimer's disease (Kumar et al., 2013).

Synthesis of Multi-Substituted Arenes

Sun et al. (2014) explored the synthesis of (6-Amino-2-chloro-3-fluorophenyl)methanol, highlighting a method that offers advantages like higher yields and better selectivity. This research is vital for developing diverse chemical compounds with potential applications in various fields (Sun et al., 2014).

Chiral Discrimination

Bereznitski et al. (2002) achieved the separation of enantiomers of a related compound on a specific stationary phase, providing insights into chiral discrimination, which is crucial in the pharmaceutical industry (Bereznitski et al., 2002).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Biochemical Analysis

Biochemical Properties

(2-Chloro-3-fluorophenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates, which may further participate in downstream biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, such as liver and kidney damage, in animal studies. These findings highlight the importance of determining the appropriate dosage to minimize adverse effects while maximizing therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, such as the cytoplasm and nucleus, where it can exert its effects. The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

(2-chloro-3-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNYGEBHHWVMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679340
Record name 1-(2-Chloro-3-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72235-54-2
Record name 1-(2-Chloro-3-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

BH3.THF in THF (1.0 M, 50.0 ml) was carefully added into the THF (40.0 ml) solution of 2-chloro-3-fluorobenzonitrile (662 mg, 4.17 mmol) at rt. The resulting mixture was heated at 70° C. under an atmosphere of nitrogen for 16 h. After cooling to ambient temperature, conc. HCl (5.18 ml, 62.5 mmol) was added slowly. The combined mixture was heated at 70° C. for 30 min. After that time, the mixture was concentrated in vacuo to remove most of solvent, water (20 ml) was added, and the mixture was extracted with Et2O (3×30 ml). The extracts were washed with water (20 ml). The combined aqueous layers were basified by saturated Na2CO3 until pH=9 and extracted with EtOAc (3×50 ml). These EtOAc extracts were washed with brine (50 ml) dried over MgSO4, filtered, and concentrated in vacuo to give the title compound as colorless oil. 1H NMR (400 MHz, CDCl3): δ=1.67 (brs, 2H), 3.97 (s, 2H), 7.03-7.09 (m, 1H), 7.17-7.26 (m, 2H). MS(ES+): m/z=160.14/162.09 (64/32) [MH+]. HPLC: tR=0.40 & 0.70 min (polar—5 min, ZQ3; peak splitting).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
662 mg
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reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
5.18 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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